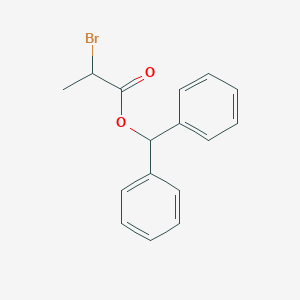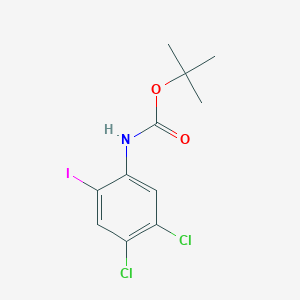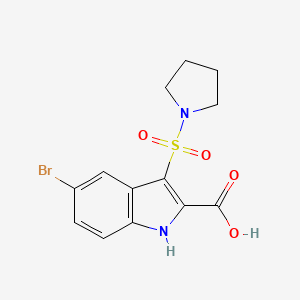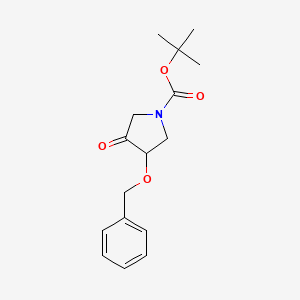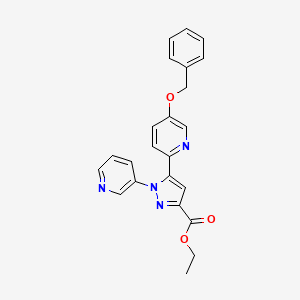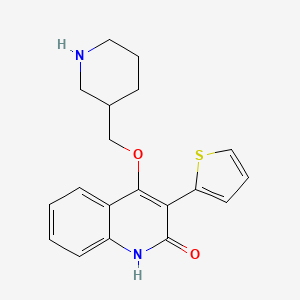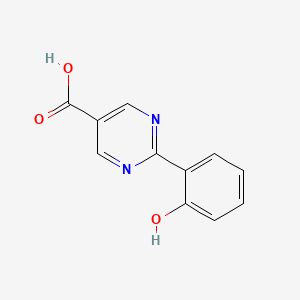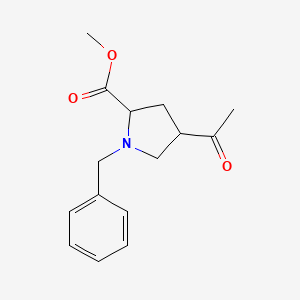![molecular formula C20H17NO3 B13873295 Phenyl {2-[(phenylmethyl)oxy]phenyl}carbamate](/img/structure/B13873295.png)
Phenyl {2-[(phenylmethyl)oxy]phenyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl N-(2-phenylmethoxyphenyl)carbamate is a chemical compound belonging to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by its phenyl and phenylmethoxyphenyl groups attached to the carbamate moiety, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenyl N-(2-phenylmethoxyphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with 2-phenylmethoxyphenol in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Another method involves the use of carbamoyl chlorides, which react with substituted phenols to form the corresponding carbamates. This reaction is often carried out in the presence of a base like pyridine or triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of phenyl N-(2-phenylmethoxyphenyl)carbamate may involve large-scale batch or continuous processes. These processes typically use similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and purity. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality carbamate products .
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl N-(2-phenylmethoxyphenyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and amine.
Oxidation: Oxidative cleavage of the carbamate group can occur using strong oxidizing agents, leading to the formation of phenolic and amine derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Major Products Formed
Hydrolysis: Phenol and amine derivatives.
Oxidation: Phenolic and amine derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Phenyl N-(2-phenylmethoxyphenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Wirkmechanismus
The mechanism of action of phenyl N-(2-phenylmethoxyphenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s phenyl and phenylmethoxyphenyl groups contribute to its binding affinity and specificity for these targets .
Vergleich Mit ähnlichen Verbindungen
Phenyl N-(2-phenylmethoxyphenyl)carbamate can be compared with other carbamate derivatives, such as:
Phenyl N-(2-methoxy-5-methylphenyl)carbamate: Similar in structure but with a methoxy and methyl substitution, which may alter its chemical reactivity and biological activity.
Phenyl N-(2-hydroxybenzyl)-N-methylcarbamate: Contains a hydroxybenzyl group, which can influence its solubility and interaction with biological targets.
The uniqueness of phenyl N-(2-phenylmethoxyphenyl)carbamate lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.
Eigenschaften
Molekularformel |
C20H17NO3 |
|---|---|
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
phenyl N-(2-phenylmethoxyphenyl)carbamate |
InChI |
InChI=1S/C20H17NO3/c22-20(24-17-11-5-2-6-12-17)21-18-13-7-8-14-19(18)23-15-16-9-3-1-4-10-16/h1-14H,15H2,(H,21,22) |
InChI-Schlüssel |
WGJHHOSPWZYNQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2NC(=O)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


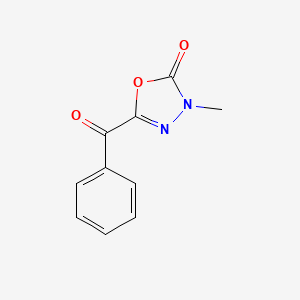
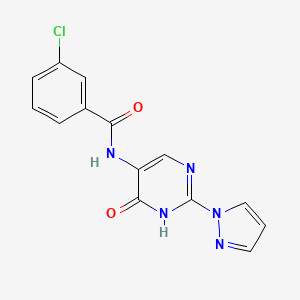
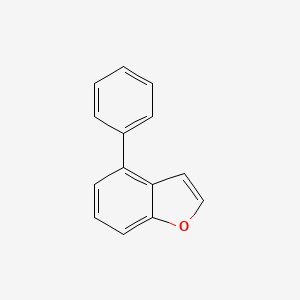
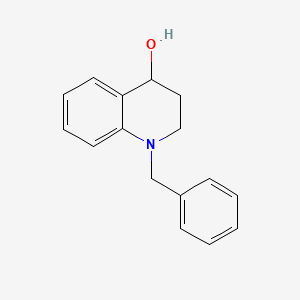
![4-[(4-chlorophenyl)methoxy]-1H-indazol-3-amine](/img/structure/B13873232.png)
![4-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazol-4-yl]butanoic acid](/img/structure/B13873234.png)
